![molecular formula C15H21ClN2O B3184065 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1070166-08-3](/img/structure/B3184065.png)
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride consists of a spirocyclic ring system containing a diazaspirodecane core. The benzyl group is attached to one of the nitrogen atoms. For a visual representation, refer to the ChemSpider entry .
Scientific Research Applications
Antihypertensive Activity
The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives structurally related to 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, have shown potential antihypertensive properties. These compounds were tested in spontaneous hypertensive rats, revealing specific substitutions at the 4 position that maximized activity, particularly with the 4-ethyl compound. This research suggests that such compounds, including the target molecule, may function as alpha-adrenergic blockers with potential applications in hypertension management (Caroon et al., 1981).
Synthesis Techniques
The synthesis of azaspiro[4.5]decane systems, akin to this compound, has been explored through oxidative cyclization of olefinic precursors. This method offers a pathway to generate various azaspiro[4.5]decane derivatives, potentially expanding the utility of these compounds in medicinal chemistry and other scientific applications (Martin‐Lopez & Bermejo, 1998).
Calcium Channel Antagonism
Research into 2,8-diazaspiro[4.5]decan-1-one derivatives has identified them as potent inhibitors of T-type calcium channels with modest selectivity over L-type channels. This suggests a potential application in the modulation of calcium channel activity, with implications for the treatment of diseases related to calcium channel dysfunction (Fritch & Krajewski, 2010).
CCR4 Antagonism
Studies on 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have shown them to be potent CCR4 antagonists, capable of inducing receptor endocytosis. This finding opens up potential applications in targeting CCR4 for therapeutic purposes, including immunomodulation and treatment of diseases involving the CCR4 receptor (Shukla et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death . This protein has been recognized as an important driver in various inflammatory diseases .
Mode of Action
This compound acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . This results in the prevention of programmed lytic cell death, thereby potentially alleviating the symptoms of various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 2-Benzyl-2,8-diazaspiro[4The compound’s effectiveness in inhibiting ripk1 and its significant anti-necroptotic effect in u937 cells suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . These results suggest that the compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-14-15(6-9-16-10-7-15)8-11-17(14)12-13-4-2-1-3-5-13;/h1-5,16H,6-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSRNCACZHLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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